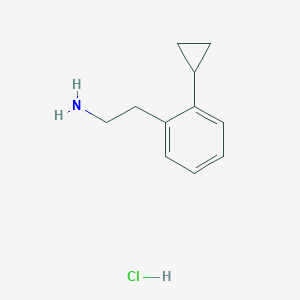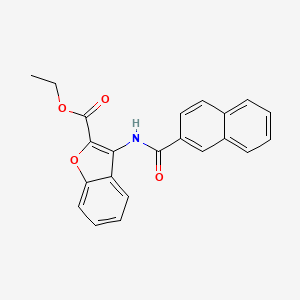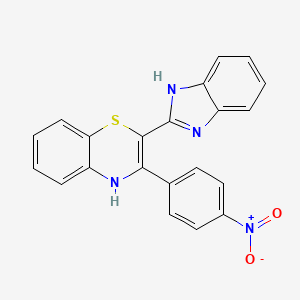
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone is a complex organic compound that features a benzimidazole moiety linked to a phenyl ketone structure through a hydroxypropoxy bridge.
Wissenschaftliche Forschungsanwendungen
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its antiproliferative activity against various cancer cell lines, including A549, A498, HeLa, A375, and HepG2.
Antimicrobial Activity: Exhibits moderate activity against a range of bacterial and fungal species.
Corrosion Inhibition: Benzimidazole derivatives, including this compound, are used as corrosion inhibitors for metals in aggressive environments.
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities . They can interact with various biological targets due to their structural similarity to nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The bioavailability of benzimidazole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of benzimidazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite.
Hydroxypropoxy Linkage Formation: The benzimidazole derivative is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropoxy group.
Ketone Formation: Finally, the hydroxypropoxy benzimidazole is coupled with a phenyl ketone derivative using a suitable coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of benzimidazole carboxylic acid derivatives.
Reduction: Formation of benzimidazole alcohol derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole: Exhibits potent antiproliferative activity against HeLa and A375 cell lines.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Shows significant activity against Candida species.
Uniqueness
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone is unique due to its hydroxypropoxy linkage, which enhances its solubility and bioavailability compared to other benzimidazole derivatives .
Eigenschaften
IUPAC Name |
[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-19(14-25-16-24-21-8-4-5-9-22(21)25)15-28-20-12-10-18(11-13-20)23(27)17-6-2-1-3-7-17/h1-13,16,19,26H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFGXQSFXUVXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)




![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)




